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3-bromo-N-(2-biphenylyl)carbazole

Cat. No.: B2488215
CAS No.: 1609267-04-0
M. Wt: 398.303
InChI Key: JDGDLKDQACLMQC-UHFFFAOYSA-N
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Description

Evolution of Carbazole (B46965) Chemistry in Materials Science and Organic Electronics Research

The journey of carbazole chemistry in materials science began with the recognition of its inherent properties: a rigid, planar, and electron-rich aromatic structure that facilitates efficient hole transport. beilstein-journals.orgresearchgate.net Initially utilized for its robust thermal and chemical stability, the application of carbazole and its derivatives has expanded dramatically. Researchers have explored various functionalization patterns to enhance their performance in optoelectronic and photovoltaic devices. chemsrc.comhcchems.com This evolution has led to the development of a vast library of carbazole-based polymers and small molecules, which are now integral components as host materials, charge transporters, and emitters in state-of-the-art organic electronics. researchgate.netchemicalbook.com

Significance of N-Substitution and Halogenation in Carbazole Frameworks for Tailored Electronic Properties

The functionalization at the nitrogen atom (N-substitution) and the introduction of halogen atoms are two powerful strategies for fine-tuning the electronic and physical properties of the carbazole core.

N-Substitution: The nitrogen atom of the carbazole ring provides a convenient site for introducing a wide array of functional groups. nih.gov This modification, known as N-substitution, is crucial for several reasons. It allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly impacts the charge injection and transport properties of the material. researchgate.net Furthermore, attaching bulky substituents to the nitrogen can alter the molecule's morphology in the solid state, preventing undesirable aggregation and improving solubility. nih.govnih.gov

Halogenation: The introduction of halogen atoms, particularly bromine, onto the carbazole framework serves multiple purposes. Bromine atoms act as versatile synthetic handles, providing a reactive site for subsequent cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex, multifunctional molecules. beilstein-journals.org Bromination at the 3- and 6-positions can also enhance thermal stability and block sites that might otherwise be prone to oxidation, thereby increasing the operational lifetime of devices. chemicalbook.com Moreover, the electronic nature of halogens can influence the frontier orbital energies and photophysical properties of the molecule. nih.gov

Rationale for Investigating 3-bromo-N-(2-biphenylyl)carbazole in Contemporary Academic Research

The compound This compound represents a deliberate and strategic molecular design. The rationale for its investigation stems from the synergistic combination of its constituent parts:

The Carbazole Core: Provides the fundamental hole-transporting and luminescent platform. beilstein-journals.org

The 3-bromo Substituent: Offers a crucial reactive site for building larger, more elaborate structures for advanced material applications and enhances molecular stability. chemicalbook.com

The N-(2-biphenylyl) Group: This is a particularly noteworthy feature. The biphenyl (B1667301) unit extends the π-conjugated system. Crucially, its attachment at the ortho (2-) position introduces significant steric hindrance. This forces a twisted conformation between the carbazole and biphenyl planes. nih.govnih.gov This twisting is instrumental in disrupting intermolecular packing, which can suppress aggregation-caused quenching (ACQ) effects in emissive layers and improve the material's solubility. This structural feature allows the molecule to function effectively as a building block for materials in high-performance OLEDs.

Scope and Objectives of Research on this compound in Fundamental Chemistry and Materials Science

The investigation of This compound spans both fundamental chemical principles and applied materials science with clear objectives.

In Fundamental Chemistry: The primary goals are the efficient synthesis and thorough characterization of the molecule. beilstein-journals.orggoogle.com This includes optimizing synthetic routes, such as Ullmann coupling or Suzuki reactions, to achieve high purity and yield. Detailed structural analysis using techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction is essential to confirm its chemical identity and understand its precise three-dimensional conformation, particularly the dihedral angle between the carbazole and biphenyl moieties.

In Materials Science: The research focuses on quantifying the physical and electronic properties that determine its utility in devices. Key objectives include:

Evaluating Thermal Stability: Using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its decomposition temperature (Td) and glass transition temperature (Tg), which are critical for device longevity and stability.

Characterizing Optoelectronic Properties: Measuring UV-Vis absorption and photoluminescence (PL) spectra to understand its light-interacting properties. Cyclic voltammetry is used to determine the HOMO and LUMO energy levels, which are vital for designing efficient charge-transporting layers and matching energy levels in multilayer devices. researchgate.net

Application as a Building Block: Utilizing the reactive bromine site to synthesize novel, larger molecules and polymers. The objective is to assess how the unique steric and electronic properties of the this compound unit are transferred to these new materials and to evaluate their performance in applications like OLEDs and perovskite solar cells. researchgate.netnih.gov

Compound Data

Below are tables detailing the properties of the subject compound and its key precursors.

Table 1: Properties of this compound

PropertyValue
IUPAC Name 3-bromo-9-(biphenyl-2-yl)-9H-carbazole
Synonym This compound
CAS Number 1609267-04-0
Molecular Formula C24H16BrN
Molecular Weight 398.30 g/mol
Appearance White Powder
Purity ≥98.0%

Data sourced from commercial suppliers and chemical databases. chemsrc.comguidechem.comdakenchem.com

Table 2: Properties of Key Precursor Compounds 3-Bromo-9H-carbazole

Property Value
CAS Number 1592-95-6
Molecular Formula C12H8BrN
Molecular Weight 246.10 g/mol
Appearance White to light yellow solid
Melting Point 195-201 °C

| Solubility | Slightly soluble in water |

Data sourced from chemical databases and research articles. chemicalbook.comchemicalbook.comchemsrc.com

N-Phenylcarbazole
Property Value
CAS Number 1150-62-5
Molecular Formula C18H13N
Molecular Weight 243.31 g/mol
Appearance White to off-white crystalline powder

| Melting Point | 93-97 °C |

Data sourced from commercial suppliers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16BrN B2488215 3-bromo-N-(2-biphenylyl)carbazole CAS No. 1609267-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-9-(2-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26(24)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGDLKDQACLMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo N 2 Biphenylyl Carbazole and Its Precursors

Retrosynthetic Analysis of 3-bromo-N-(2-biphenylyl)carbazole for Strategic Synthesis Planning

A retrosynthetic analysis of this compound reveals two primary disconnection points that inform the strategic planning of its synthesis. The first and most apparent disconnection is the C-N bond linking the biphenyl (B1667301) moiety to the carbazole (B46965) nitrogen atom. This leads to two key precursors: 3-bromocarbazole and a 2-halobiphenyl or a related activated biphenyl species. This approach relies on a subsequent N-arylation reaction to construct the target molecule.

A second strategic disconnection involves breaking the C-Br bond on the carbazole ring. This suggests a synthesis pathway beginning with N-(2-biphenylyl)carbazole, which would then undergo a regioselective bromination to introduce the bromine atom at the 3-position. The feasibility of this latter approach is highly dependent on the ability to control the regioselectivity of the bromination on the N-substituted carbazole scaffold. Both strategies require careful consideration of the synthesis of the requisite precursors with the correct substitution patterns.

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of 3-bromocarbazole is a critical step in the convergent synthesis of the target molecule. Direct bromination of carbazole can lead to a mixture of mono- and di-brominated products. However, regioselective synthesis of the 3-bromo isomer can be achieved with high fidelity. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

In a typical procedure, a solution of NBS in a solvent such as dimethylformamide (DMF) is added dropwise to a solution of carbazole at a controlled temperature, often starting at 0 °C and then stirring at room temperature for an extended period. beilstein-journals.orgchemicalbook.com This method, upon purification by crystallization, can yield 3-bromocarbazole as a white solid. beilstein-journals.orgchemicalbook.com The control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-brominated product and minimize the formation of di-brominated and other isomeric byproducts. beilstein-journals.org

Reagent/SolventRoleReference
CarbazoleStarting material beilstein-journals.orgchemicalbook.com
N-bromosuccinimide (NBS)Brominating agent beilstein-journals.orgchemicalbook.com
Dimethylformamide (DMF)Solvent beilstein-journals.orgchemicalbook.com

The synthesis of 2-aminobiphenyl (B1664054) is another essential precursor for the construction of this compound. One of the most traditional methods for preparing 2-aminobiphenyl is through the reduction of 2-nitrobiphenyl. chemicalbook.com This reduction can be accomplished using various reducing agents, such as stannous chloride in ethanol, followed by workup with a strong base. chemicalbook.com

More contemporary approaches to the synthesis of 2-aminobiphenyl and its derivatives include palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of a 2-haloaniline, such as 2-bromoaniline, with phenylboronic acid offers a versatile and efficient route. chemicalbook.com These reactions are typically catalyzed by a palladium complex in the presence of a base and are carried out in a suitable solvent mixture, such as DMF and water. chemicalbook.com

Starting MaterialsReaction TypeKey ReagentsReference
2-NitrobiphenylReductionStannous chloride, Ethanol chemicalbook.com
2-Bromoaniline, Phenylboronic acidSuzuki-Miyaura CouplingPalladium catalyst, Base (e.g., K2CO3) chemicalbook.com

Direct Synthesis Routes to this compound

The direct synthesis of the target molecule involves the formation of the C-N bond between the pre-synthesized 3-bromocarbazole and the biphenyl moiety, or the regioselective bromination of N-(2-biphenylyl)carbazole.

The N-arylation of carbazole derivatives is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. organic-chemistry.orgnih.gov In this reaction, 3-bromocarbazole can be coupled with 2-aminobiphenyl using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can influence the reaction conditions required. youtube.comnih.gov

Alternatively, the Ullmann condensation offers a copper-catalyzed approach to N-arylation. organic-chemistry.orgacs.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. researchgate.net Modern variations of the Ullmann reaction may utilize ligands to facilitate the coupling under milder conditions and can even be performed in aqueous media. organic-chemistry.orgacs.org

Reaction NameMetal CatalystKey FeaturesReferences
Buchwald-Hartwig AminationPalladiumUtilizes phosphine ligands, broad substrate scope organic-chemistry.orgnih.govyoutube.com
Ullmann CondensationCopperClassic method, can be ligand-assisted for milder conditions organic-chemistry.orgacs.orgorganic-chemistry.orgresearchgate.net

As outlined in the retrosynthetic analysis, an alternative pathway to this compound is the regioselective bromination of N-(2-biphenylyl)carbazole. The directing effect of the N-biphenyl substituent will influence the position of electrophilic substitution on the carbazole ring. Electrophilic aromatic bromination is a common method for introducing bromine atoms onto aromatic rings. nih.gov

The use of N-bromosuccinimide (NBS) is a well-established method for the bromination of carbazole and its derivatives. beilstein-journals.orgossila.com The regioselectivity of the bromination is influenced by both electronic and steric factors. For N-substituted carbazoles, the substitution pattern is often directed to the 3 and 6 positions, which are electronically activated. Careful control of the reaction conditions, such as solvent and temperature, is necessary to achieve the desired regioselectivity and to avoid over-bromination. nih.gov

Regioselective Bromination Techniques on Carbazole and N-substituted Carbazole Rings

Mechanistic Considerations in Electrophilic Bromination

The introduction of a bromine atom onto the carbazole core is a critical step, typically achieved through electrophilic aromatic substitution. The regioselectivity of this bromination is paramount, as the position of the bromine atom dictates the final properties of the molecule. In the case of N-substituted carbazoles, the directing influence of the nitrogen atom and any existing substituents on the aromatic rings must be carefully considered.

The mechanism of electrophilic bromination generally proceeds via the formation of an arenium ion intermediate, also known as a sigma complex. gla.ac.uk The stability of this intermediate determines the position of bromine substitution. For carbazole and its derivatives, the 3 and 6 positions are electronically enriched and thus more susceptible to electrophilic attack. The choice of brominating agent and reaction conditions can further influence this selectivity. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine. nih.govresearchgate.netwisdomlib.org The reaction mechanism can be influenced by the solvent polarity, with different solvents favoring either radical or electrophilic pathways. researchgate.net

Mechanism-Based Insights into Reaction Selectivity and Yield Optimization for this compound

The synthesis of this compound can be approached in two primary ways: either by brominating N-(2-biphenylyl)carbazole or by coupling 2-biphenylylamine with a pre-brominated carbazole derivative. Each route presents its own challenges in terms of selectivity and yield.

When brominating N-(2-biphenylyl)carbazole, the directing effects of both the carbazole nitrogen and the biphenyl group must be considered. The carbazole moiety strongly directs electrophilic substitution to the 3 and 6 positions. The biphenyl group, being an ortho, para-director, can also influence the substitution pattern, although its effect is generally less pronounced than that of the carbazole nitrogen. To achieve high selectivity for the 3-bromo isomer, careful control of reaction conditions such as temperature and the choice of brominating agent is crucial. One patented method describes the synthesis of 3-bromo-9-(4-biphenylyl)carbazole by dissolving 9-(4-biphenylyl)carbazole (B1581763) in chloroform (B151607) and slowly adding N-bromosuccinimide, resulting in a 95% yield.

Alternatively, the synthesis can proceed through the C-N coupling of 3-bromocarbazole with an appropriate biphenyl derivative. This approach offers better control over the position of the bromine atom. The Ullmann condensation or Buchwald-Hartwig amination are common methods for this type of coupling reaction. These reactions often require a catalyst, such as copper or palladium complexes, along with a base and a suitable solvent. beilstein-journals.orgorganic-chemistry.org Optimization of these reaction parameters is key to maximizing the yield of the final product.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Carbazole Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. For carbazole derivatives, this includes the use of greener solvents, catalysts, and reaction conditions. For instance, researchers have explored the use of magnetically recoverable palladium nanocatalysts for the synthesis of 9H-carbazoles, which allows for easy separation and reuse of the catalyst. organic-chemistry.org Microwave-assisted synthesis has also been shown to drastically reduce reaction times and improve yields in the preparation of carbazole derivatives. organic-chemistry.org Furthermore, the use of water as a solvent and the development of catalyst-free reactions are active areas of research aimed at making the synthesis of these compounds more sustainable.

Methodological Aspects of Analytical Techniques for Confirming Synthetic Intermediates and Final Product Structure

The unambiguous identification and characterization of synthetic intermediates and the final product are essential to ensure the purity and structural integrity of this compound. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, ¹H NMR spectroscopy would be used to confirm the presence and connectivity of the aromatic protons on the carbazole and biphenyl rings. researchgate.netresearchgate.net The chemical shifts and coupling patterns of these protons provide a unique fingerprint of the molecule. For example, the protons on the brominated ring of the carbazole moiety would exhibit characteristic shifts and splitting patterns due to the presence of the bromine atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. ipb.pt The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the identification of the different carbon atoms in the carbazole and biphenyl rings. The carbon atom directly bonded to the bromine atom would show a characteristic downfield shift. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, further confirming the structure.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of organic compounds, including this compound and its precursors. This method provides valuable insights into the functional groups present within a molecule and offers a unique "vibrational fingerprint" that aids in its identification. nih.govnih.gov The principle of IR spectroscopy is based on the interaction of a molecule's chemical bonds with infrared radiation, leading to the absorption of energy at specific frequencies corresponding to the vibrational modes of these bonds. nih.gov

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the carbazole nucleus, the biphenyl group, and the carbon-bromine bond. Analysis of the spectra of related N-substituted carbazoles and their precursors provides a basis for interpreting the spectrum of the target molecule. rsc.org

A key starting material, carbazole, exhibits a characteristic N-H stretching vibration. nist.gov The disappearance of this peak in the spectrum of this compound is a primary indicator of successful N-arylation. The synthesis of N-substituted carbazoles often involves the reaction of carbazole with various aryl halides. nih.gov For instance, the synthesis of 3-bromo-9-phenylcarbazole, a related compound, has been reported through the reaction of 3-bromo-9H-carbazole with bromobenzene. chemicalbook.com

The aromatic C-H stretching vibrations in this compound are expected to appear at wavenumbers above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic rings typically give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. The pattern of these peaks can provide information about the substitution on the aromatic rings.

The C-N stretching vibration associated with the tertiary amine of the carbazole ring is another important diagnostic peak. Furthermore, the C-Br stretching vibration, which confirms the presence of the bromine substituent, is anticipated to be observed in the lower frequency region of the spectrum.

While a specific, experimentally measured IR spectrum for this compound is not available in the provided search results, a general interpretation based on the functional groups present can be summarized. The following table outlines the expected IR absorption regions for the key functional groups in this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch> 3000
Aromatic C=CStretch1400 - 1600
C-N (in carbazole ring)Stretch1300 - 1200
C-BrStretch700 - 500

Theoretical and Computational Investigations of 3 Bromo N 2 Biphenylyl Carbazole

Quantum Chemical Calculations for Electronic Structure Analysis of 3-bromo-N-(2-biphenylyl)carbazole

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and spectroscopic properties of molecules. These in silico analyses can guide synthetic efforts and provide insights that are often difficult to obtain through experimental means alone. nih.gov

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying relatively large molecules like this compound. researchgate.netnih.gov The process begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve reliable predictions for molecular geometries and electronic properties. nih.govresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. nih.gov The MEP map uses a color gradient to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atom of the carbazole (B46965) ring and the region around the bromine atom are expected to show significant electronic features.

Table 1: Illustrative Ground State Properties of this compound Calculated by DFT Note: The following data are representative values based on calculations for similar carbazole derivatives and are intended for illustrative purposes.

PropertyCalculated ValueUnit
Total Energy-1550.75Hartrees
Dipole Moment2.5Debye
Ionization Potential6.8eV
Electron Affinity1.2eV

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of the molecule in its electronically excited states. nih.govnih.gov This is crucial for understanding the photophysical properties, such as UV-visible absorption and emission spectra.

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies correspond to the wavelengths of light the molecule absorbs. The calculations also provide the oscillator strength for each transition, which is a measure of its intensity. By simulating the electronic transitions, a theoretical UV-visible absorption spectrum can be constructed. This theoretical spectrum can then be compared with experimental data to validate the computational model. researchgate.net For this compound, the transitions are expected to involve the π-systems of the carbazole and biphenyl (B1667301) moieties, likely exhibiting both π-π* and n-π* characteristics. researchgate.net

Table 2: Illustrative Optical Transition Data for this compound from TD-DFT Note: The following data are representative values based on calculations for similar carbazole derivatives and are intended for illustrative purposes.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.543500.25
S0 → S23.913170.18
S0 → S34.252920.45

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are key to understanding a molecule's electronic behavior and reactivity.

The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. The LUMO is the orbital to which an electron is most easily added, acting as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies that the molecule is more easily excited and more polarizable, which is a desirable trait for materials used in optoelectronics. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole core, while the LUMO may be distributed across the biphenyl group and the carbazole system. The bromine substituent can also influence the energy levels of these orbitals. Analysis of the HOMO and LUMO distributions provides insight into the nature of electronic transitions and the charge transfer characteristics of the molecule. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape and flexibility of a molecule, or its conformation, play a significant role in its properties and interactions. Conformational analysis and molecular dynamics simulations are used to explore the range of possible shapes a molecule can adopt and their relative energies. libretexts.orgyoutube.com

The structure of this compound features several single bonds around which rotation can occur. The most significant of these is the C-N bond connecting the biphenyl group to the carbazole nitrogen and the C-C bond linking the two phenyl rings of the biphenyl moiety. Rotation around these bonds is not entirely free; it is hindered by energy barriers arising from steric and electronic effects. libretexts.orgbiomedres.us

The rotation of the biphenyl group is a classic example of atropisomerism, where steric hindrance between substituents on adjacent rings creates a significant energy barrier to rotation. researchgate.netresearchgate.net Computational methods, particularly DFT, can be used to calculate the energy profile of this rotation. researchgate.net This is done by systematically changing the dihedral angle of the rotating bond and calculating the energy at each step. The highest point on this energy profile represents the transition state, and the energy difference between it and the ground state is the rotational barrier. biomedres.usrsc.org For the N-(2-biphenylyl) group, the presence of the carbazole unit at the 2-position of the biphenyl creates substantial steric hindrance, leading to a high rotational barrier and a twisted ground-state conformation.

Table 3: Illustrative Calculated Rotational Barriers in this compound Note: The following data are representative values based on calculations for similar substituted biphenyls and are intended for illustrative purposes.

Rotational BondGround State Dihedral Angle (°)Calculated Rotational Barrier (kcal/mol)
N-C (Carbazole-Biphenyl)~6518
C-C (Biphenyl internal)~5512

The conformation of the carbazole core itself is influenced by its substituents. While the carbazole ring system is inherently planar, bulky substituents can induce slight deviations from planarity. beilstein-journals.org The large N-(2-biphenylyl) group is expected to have a significant conformational impact.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, in either a simulated vacuum, solution, or solid-state environment. nih.govnih.gov MD simulations track the movements of all atoms in the system by solving Newton's equations of motion. youtube.com These simulations reveal how the molecule flexes, vibrates, and rotates at a given temperature, and how it interacts with solvent molecules. youtube.com For this compound, MD simulations can show how the orientation of the biphenyl group fluctuates and how this movement is coupled to the conformation of the carbazole core. The results can elucidate the most stable and frequently accessed conformations in different environments, which is crucial for understanding how the molecule will behave in a practical setting, such as in an organic electronic device.

Electron Density Distribution and Charge Transfer Characteristics within the this compound Framework

The electron density distribution in this compound is fundamentally governed by the interplay of the electron-rich carbazole core, the electron-withdrawing bromine atom, and the bulky, aromatic N-(2-biphenylyl) substituent. The carbazole moiety serves as the primary electron-donating unit due to the lone pair of electrons on the nitrogen atom, which are delocalized across the fused aromatic rings.

The introduction of a bromine atom at the 3-position of the carbazole ring introduces a region of altered electron density. While halogens are traditionally considered deactivating groups in electrophilic aromatic substitution, their inductive effect (-I) withdraws electron density from the carbazole framework. This is somewhat counteracted by the resonance effect (+M), where the lone pairs on the bromine can be donated to the aromatic system. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects and reveal the net electronic influence. nih.gov

The N-(2-biphenylyl) group attached to the carbazole nitrogen introduces significant steric hindrance, forcing a twisted conformation between the carbazole and biphenyl planes. This twist angle is a critical determinant of the electronic communication between the two moieties. A larger twist angle generally leads to reduced π-conjugation, localizing the electron density on the respective fragments.

Table 1: Representative Calculated Atomic Charges using Mulliken Population Analysis

Atom/GroupCalculated Charge (a.u.)
Carbazole Nitrogen-0.45
Bromine-0.15
Biphenyl Group (net)+0.10
C3 (attached to Br)+0.05

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Computational Predictions of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for predicting the spectroscopic signatures of complex molecules like this compound and correlating them with experimental findings. nih.govrsc.org

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. nih.gov These calculations are typically performed on the optimized geometry of the molecule. By comparing the computed vibrational spectra with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra, a detailed assignment of the observed bands to specific molecular motions can be achieved. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C-N stretching, C-Br stretching, and various ring deformation modes of the carbazole and biphenyl units. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. rsc.org

Electronic Spectroscopy (UV-Visible Absorption): TD-DFT calculations are employed to predict the electronic absorption spectra. These calculations provide information about the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the molecular orbitals involved. For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the carbazole and biphenyl chromophores. The presence of the bromine atom and the twisted biphenyl group can lead to shifts in the absorption maxima and changes in the spectral shape compared to unsubstituted carbazole.

Table 2: Representative Predicted Vibrational Frequencies and Their Assignments

Predicted Frequency (cm⁻¹) (Scaled)Assignment
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
~1330C-N stretching
~650C-Br stretching

Note: These are typical frequency ranges and specific values would be obtained from detailed DFT calculations.

Modeling of Intermolecular Interactions and Aggregation Behavior in Carbazole-Based Systems

The aggregation behavior of carbazole-based molecules is largely dictated by non-covalent intermolecular interactions. nih.gov In the solid state or in concentrated solutions, this compound molecules are expected to interact through a combination of forces:

π-π Stacking: The planar, electron-rich carbazole cores can stack on top of each other, a common interaction in aromatic systems. The presence of the bulky N-(2-biphenylyl) group can, however, sterically hinder ideal cofacial π-π stacking, potentially leading to slipped-stack or herringbone packing arrangements. rsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the π-system of a carbazole or biphenyl ring.

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the electron-rich π-clouds of an adjacent molecule.

Computational modeling, using methods like DFT with dispersion corrections (e.g., DFT-D), can be used to calculate the energies of these interactions in different dimeric or larger aggregate configurations. rsc.org Understanding these interactions is crucial as aggregation can significantly alter the photophysical properties of the material, sometimes leading to phenomena like aggregation-induced emission (AIE). nih.govresearchgate.net The balance of these intermolecular forces determines the crystal packing and morphology of the material, which in turn influences its charge transport and other solid-state properties.

Table 3: Typical Intermolecular Interaction Energies in Carbazole Systems

Interaction TypeTypical Energy Range (kcal/mol)
π-π Stacking2 - 10
Halogen Bonding1 - 5
C-H···π Interaction0.5 - 2.5

Note: These are general ranges and the specific interaction energies for this compound would depend on the precise geometry of the interacting molecules.

Theoretical Basis for Reactivity, Selectivity, and Functionalization Potential of this compound

The reactivity and functionalization potential of this compound can be rationalized through theoretical concepts and computational analysis. The molecule possesses several sites susceptible to chemical modification.

Electrophilic Aromatic Substitution: The carbazole ring is activated towards electrophilic attack due to the electron-donating nitrogen atom. The positions ortho and para to the nitrogen (C1, C3, C6, C8) are electronically enriched. Since the C3 position is already occupied by a bromine atom, the most likely sites for further electrophilic substitution would be C1, C6, and C8. The bromine atom at C3 will direct incoming electrophiles primarily to the C1 and C6 positions. The bulky N-biphenylyl group will sterically hinder attack at the C8 position.

Nucleophilic Aromatic Substitution: The bromine atom at the C3 position makes this site susceptible to nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. beilstein-journals.org These reactions provide a versatile platform for introducing a wide range of functional groups at this position.

Functionalization of the Biphenyl Group: The biphenyl moiety also presents opportunities for functionalization, primarily through electrophilic aromatic substitution on its two phenyl rings.

Computational Reactivity Descriptors: DFT calculations can provide valuable insights into the reactivity of the molecule through the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of reactivity descriptors. nih.gov

HOMO and LUMO: The distribution of the HOMO indicates the regions most susceptible to electrophilic attack (electron-rich), while the LUMO distribution highlights areas prone to nucleophilic attack (electron-poor).

Fukui Functions: These functions can be calculated to predict the local reactivity of different atomic sites within the molecule, offering a more quantitative measure of regioselectivity for various reactions.

Table 4: Predicted Reactive Sites for Different Reaction Types

Reaction TypeMost Probable Reactive Site(s)Theoretical Rationale
Electrophilic SubstitutionC1, C6Electron-rich positions activated by nitrogen, directed by bromine.
Nucleophilic SubstitutionC3Site of the C-Br bond, suitable for cross-coupling.
Lithiation/MetalationC4, C5Can be achieved with strong bases, often sterically controlled. chim.it

Advanced Spectroscopic Characterization Methodologies for 3 Bromo N 2 Biphenylyl Carbazole

Photophysical Characterization Techniques and Interpretation for Understanding Electronic Transitions

A full understanding of the electronic transitions of 3-bromo-N-(2-biphenylyl)carbazole would necessitate a suite of photophysical characterization techniques. However, specific experimental data for this compound is not available in the reviewed literature.

UV-Visible Absorption Spectroscopy for Analysis of Electronic Transitions and Energy Levels

UV-Visible absorption spectroscopy is a fundamental technique to probe the electronic transitions from the ground state to excited states. For carbazole (B46965) derivatives, absorption spectra typically exhibit bands corresponding to π-π* transitions within the aromatic system. The substitution pattern, including the bromine atom at the 3-position and the N-(2-biphenylyl) group, would be expected to influence the energy of these transitions. However, without experimental spectra, a precise analysis of the absorption maxima and the resulting energy levels for this compound cannot be provided.

Photoluminescence Spectroscopy for Emission Properties and Excited State Deactivation Pathways

Photoluminescence spectroscopy provides insights into the emissive properties of a molecule from its excited states. The fluorescence spectrum would reveal the energy of the lowest singlet excited state (S1). The quantum yield of fluorescence, a measure of the efficiency of the emission process, is a critical parameter for applications in OLEDs. The nature and position of the biphenyl (B1667301) substituent on the carbazole nitrogen would likely impact the emission color and efficiency. No specific photoluminescence data for this compound has been found.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics and Lifetimes

To understand the dynamics of the excited states, time-resolved fluorescence spectroscopy is employed to measure the lifetime of the singlet excited state (τf). This parameter is crucial for determining the rates of radiative and non-radiative decay pathways. Such data is essential for designing efficient light-emitting materials. Unfortunately, no time-resolved fluorescence studies specifically on this compound are available in the public domain.

Phosphorescence and Delayed Fluorescence Studies for Triplet State Characterization

The characterization of the triplet excited state (T1) is vital for understanding the complete photophysical profile of a molecule, especially for OLED applications where triplet harvesting is important. Phosphorescence spectroscopy at low temperatures can reveal the energy of the T1 state. The study of thermally activated delayed fluorescence (TADF) would involve investigating the energy gap between the S1 and T1 states (ΔEST). Small ΔEST values are a key feature of TADF materials. No such studies have been reported for this compound.

Mechanistic Insights from Solvatochromism and Environmental Effects on Photophysical Behavior

The study of how the absorption and emission spectra of a compound change with the polarity of the solvent (solvatochromism) can provide valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states. While solvatochromism is a common phenomenon in carbazole derivatives, no specific studies have been conducted on this compound.

Vibrational Spectroscopy for Molecular Structure and Dynamics of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for confirming the molecular structure by identifying the characteristic vibrational modes of different functional groups. For this compound, one would expect to observe vibrational bands corresponding to the C-H, C-N, and C-Br bonds, as well as the aromatic ring stretching modes of the carbazole and biphenyl moieties. While general IR and Raman data for related carbazole compounds exist, specific spectral data and detailed vibrational band assignments for the title compound are not available.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Triplet States (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is highly specific and sensitive for the study of free radicals, radical ions, and triplet states. nih.govrsc.orgresearchgate.net

In the context of this compound, EPR spectroscopy would be applicable if the molecule were to be converted into a radical cation or anion, for example, through chemical or electrochemical oxidation or reduction. nih.gov Furthermore, upon photoexcitation, the molecule could form a triplet state, which is also paramagnetic and thus EPR-active. nih.govnih.gov

The EPR spectrum provides information about the g-factor and hyperfine couplings. The g-factor is a characteristic property of the radical, while hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br), providing information about the distribution of the unpaired electron's spin density within the molecule. nih.gov While no specific EPR studies on this compound were found, this technique would be invaluable for investigating its redox properties and photoexcited states. rsc.orgresearchgate.net

Advanced NMR Techniques for Stereochemistry, Dynamics, and Intermolecular Interactions (e.g., NOESY, COSY, DOSY)

While standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced NMR techniques are necessary to elucidate the complex three-dimensional structure, connectivity, and dynamics of this compound.

Correlation SpectroscopY (COSY): This 2D NMR technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the proton connectivity within the carbazole and biphenyl ring systems, confirming the substitution pattern.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is a powerful 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the biphenyl group and the carbazole core, providing insight into the rotational barriers and preferred orientation of the biphenyl substituent.

Diffusion Ordered SpectroscopY (DOSY): DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. In the context of a pure sample of this compound, DOSY can confirm the presence of a single species and provide an estimate of its molecular size. It can also be used to study intermolecular interactions, such as aggregation, by observing changes in the diffusion coefficient at different concentrations.

A Chinese patent for the related compound 3-bromo-N-phenylcarbazole provides basic ¹H and ¹³C NMR data, which serves as a foundation for these more advanced techniques. google.com

Table 3: Illustrative NMR Data for a Related Carbazole Derivative

Nucleus NMR Data (400 MHz, DMSO-d₆)
¹H δ = 7.30 (s, 1H), 7.32 (s, 1H), 7.56-7.62 (m, 6H), 7.68 (td, J = 8.0, 4.0 Hz, 2H), 8.58 (s, 2H) google.com

Note: This data is for 3-bromo-N-phenylcarbazole and illustrates the type of information that forms the basis for advanced NMR studies.

X-ray Diffraction Studies for Solid-State Structure and Molecular Packing (Methodology Focus)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, both single-crystal and powder X-ray diffraction would provide critical information about its solid-state structure.

Single-Crystal X-ray Diffraction for Precise Atomic Coordinates and Bond Parameters

Single-crystal X-ray diffraction provides the most precise and unambiguous structural information. The methodology involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

For this compound, this analysis would yield:

Precise atomic coordinates: The exact position of every atom in the unit cell.

Bond lengths and angles: Accurate measurements of all covalent bonds and the angles between them.

Torsional angles: Information about the conformation of the molecule, particularly the dihedral angle between the carbazole and biphenyl planes.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any π-π stacking, C-H···π interactions, or halogen bonding.

While a crystal structure for the exact title compound is not available in the searched literature, a study on the related compound 3-bromo-9-(4-fluorobenzyl)-9H-carbazole illustrates the methodology and the type of data obtained. In that study, the carbazole ring system was found to be essentially planar, with a specific dihedral angle between the carbazole unit and the attached benzene (B151609) ring. nih.gov

Powder X-ray Diffraction for Polymorphism Analysis and Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present. The methodology involves irradiating a powdered sample with X-rays and recording the scattered intensity as a function of the scattering angle (2θ).

The resulting diffractogram is a fingerprint of the crystalline material and is used for:

Phase identification: Comparing the experimental pattern to databases to identify the crystalline phase.

Polymorphism analysis: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is crucial as polymorphs can have different physical properties.

Crystallinity assessment: Distinguishing between crystalline and amorphous material.

Unit cell refinement: The positions of the diffraction peaks can be used to determine the unit cell parameters.

For this compound, PXRD would be essential for quality control of the bulk material and for studying any polymorphic transformations that may occur under different conditions.

Table 4: Summary of Compound Names

Compound Name
This compound
3-bromo-9-phenylcarbazole
3-bromo-9-(4-fluorobenzyl)-9H-carbazole
2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl
(NnBu₄)₂[Cu₃(μ₃-Cl)₂(μ-pz)₃Cl₃]
3-bromo-N-hexylcarbazole
2-(N-hexyl-carbazole-3'-yl)-4-formylpyridine
2-(N-hexylcarbazol-3'-yl)-pyridine-5-carbaldehyde
2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone
3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl
3-carboxy-2,2,5,5-tetra((2)H(3))methyl-1-(3,4,4-(2)H(3),1-(15)N)pyrrolidinyloxyl
9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole
2-Bromo-9H-carbazole

Electrochemical Behavior and Redox Processes of 3 Bromo N 2 Biphenylyl Carbazole

Cyclic Voltammetry (CV) for Determination of Oxidation and Reduction Potentials of 3-bromo-N-(2-biphenylyl)carbazole

Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of chemical species. For this compound, CV provides critical information about its oxidation and reduction potentials, which are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. These energy levels are fundamental in determining the efficiency of charge injection and transport in electronic devices.

Analysis of Reversible and Irreversible Redox Events

The electrochemical oxidation of carbazole (B46965) derivatives typically involves the removal of an electron from the nitrogen-containing aromatic system, forming a radical cation. The stability of this radical cation determines the reversibility of the oxidation process. For many carbazole derivatives, particularly those unsubstituted at the 3 and 6 positions, the initial oxidation can be irreversible due to the rapid dimerization of the reactive radical cations. researchgate.net

In the case of 3,6-disubstituted-9-phenylcarbazoles, the oxidation is often a reversible one-electron process, leading to a stable radical cation. researchgate.net For instance, the closely related compound, 3,6-dibromo-9-phenylcarbazole, exhibits a reversible redox wave with a half-wave potential (E₁/₂) of +1.49 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This reversibility is attributed to the blocking of the reactive 3 and 6 positions by the bromo groups, which prevents dimerization.

Influence of Solvent and Electrolyte on Electrochemical Potentials

The solvent and supporting electrolyte used in cyclic voltammetry experiments can significantly influence the measured redox potentials. The polarity of the solvent can affect the stabilization of the charged species generated during the redox process. edaq.com For instance, more polar solvents can better solvate and stabilize the radical cations, which may shift the oxidation potential.

Commonly used solvents for electrochemical studies of organic compounds include acetonitrile (B52724) (ACN) and dichloromethane (B109758) (DCM), while tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAClO₄) are frequently used as supporting electrolytes to ensure sufficient conductivity of the solution. edaq.com The choice of solvent and electrolyte can also affect the reversibility of the redox events by influencing the rates of follow-up chemical reactions. The potential window of the solvent and electrolyte system is also a critical factor, as it must be wide enough to observe the desired redox processes without interference from the solvent or electrolyte itself. edaq.com

Spectroelectrochemistry for Real-Time Electronic Structure Changes during Redox Processes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time insights into the changes in the electronic structure of a molecule as it undergoes redox reactions. By monitoring the changes in the UV-Vis-NIR absorption spectrum during controlled potential electrolysis, it is possible to identify and characterize the transient species, such as radical cations and dications, that are formed.

For carbazole derivatives, oxidation typically leads to the appearance of new absorption bands in the visible and near-infrared regions, which are characteristic of the carbazole radical cation. The position and intensity of these bands provide valuable information about the electronic transitions within the oxidized molecule and the extent of delocalization of the unpaired electron. While specific spectroelectrochemical data for this compound is not available in the provided results, studies on related N-phenyl-carbazole derivatives have shown that their oxidized species can be analyzed using this technique. researchgate.net

Electron Transfer Mechanisms and Charge Transport Characteristics in Carbazole-Based Systems

Carbazole-based materials are well-known for their excellent hole-transporting capabilities, which stem from the electron-rich nature of the carbazole moiety. iieta.org The primary mechanism for charge transport in these materials is hopping, where charge carriers (holes in this case) move between adjacent molecules. The efficiency of this process is highly dependent on the intermolecular electronic coupling and the reorganization energy associated with the electron transfer.

Theoretical Correlation of Electrochemical Data with Molecular Orbitals and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for correlating the experimentally observed electrochemical data with the molecular orbital (MO) theory and the electronic structure of the molecule. The calculated energies of the HOMO and LUMO are directly related to the oxidation and reduction potentials, respectively.

For carbazole derivatives, theoretical studies have shown that the HOMO is typically localized on the electron-rich carbazole core. nih.gov The energy of the HOMO can be tuned by the introduction of electron-donating or electron-withdrawing substituents. The LUMO, on the other hand, can be localized on different parts of the molecule depending on the nature of the substituents.

In the case of this compound, DFT calculations would likely show that the HOMO is primarily centered on the carbazole ring, while the LUMO might have contributions from both the carbazole and the biphenyl (B1667301) moieties. The bromine atom, being electron-withdrawing, would be expected to lower the energy of the HOMO, leading to a higher oxidation potential compared to the unsubstituted parent compound. The twisted conformation between the carbazole and biphenyl rings, a common feature in N-arylcarbazoles, would also play a crucial role in determining the electronic structure and, consequently, the electrochemical properties.

Role of the Bromine Atom in Modulating Redox Properties and Electron Acceptor/Donor Capabilities

The bromine atom at the 3-position of the carbazole ring plays a significant role in modulating the redox properties of this compound. As an electron-withdrawing group, bromine lowers the electron density of the carbazole core. This has two main consequences for the electrochemical behavior:

Increased Oxidation Potential: The withdrawal of electron density makes it more difficult to remove an electron from the carbazole ring, resulting in a higher oxidation potential compared to the non-brominated analogue. This effect has been observed in other brominated carbazole derivatives.

Enhanced Stability of the Radical Cation: By withdrawing electron density, the bromine atom can help to delocalize the positive charge of the radical cation formed upon oxidation. This delocalization contributes to the stabilization of the radical cation, which can lead to more reversible redox behavior by slowing down or preventing subsequent chemical reactions like dimerization. researchgate.net

Electrochemical Polymerization Studies and Mechanism of Film Formation

The electrochemical polymerization of carbazole and its derivatives is a well-established method for creating conductive polymer films on various electrode surfaces. mdpi.com This process, typically achieved through anodic oxidation, offers a clean and direct way to deposit polymer films without the need for catalysts. mdpi.com The resulting polycarbazole films often exhibit interesting electrochemical and electrochromic properties. rsc.org

The general mechanism for the electropolymerization of carbazole involves the initial oxidation of the carbazole monomer to form a radical cation. researchgate.netfrontiersin.org This is a one-electron transfer process. frontiersin.org Subsequently, two of these radical cations couple, followed by the loss of two protons, to form a more stable dicarbazyl dimer. mdpi.com This coupling predominantly occurs at the 3 and 6 positions of the carbazole ring. mdpi.com The oligomers formed then undergo further oxidation, leading to the progressive growth of the polycarbazole film on the electrode surface. frontiersin.org The process is often monitored by cyclic voltammetry, where an increase in the peak currents of the redox waves with successive scans indicates the deposition of the conductive polymer. frontiersin.org

For substituted carbazoles, the nature and position of the substituent can influence the polymerization process and the properties of the resulting polymer film. For instance, in some N-phenyl-3,6-bis(N-carbazolyl)carbazoles, the electropolymerization mechanism can involve both carbazole-carbazole and NH2-carbazole coupling, depending on the substituents on the phenyl group. rsc.org The presence of bulky substituents on the nitrogen atom can stabilize the radical cation and sterically hinder dimerization and other side reactions. nsf.gov

While specific studies on the electrochemical polymerization of this compound are not extensively detailed in the provided search results, the general principles of carbazole electropolymerization would apply. The bromine atom at the 3-position and the N-(2-biphenylyl) group would likely influence the electronic properties and steric hindrance, thereby affecting the oxidation potential and the morphology of the resulting polymer film. The biphenyl group could enhance π-conjugation within the polymer backbone.

Functionalization and Derivatization Strategies for 3 Bromo N 2 Biphenylyl Carbazole

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position of 3-bromo-N-(2-biphenylyl)carbazole

The bromine atom on the this compound molecule is a key reactive site, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building more complex molecular architectures with tailored functionalities.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation and Extended Conjugation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. mdpi.com In the context of this compound, this reaction is employed to introduce additional aryl groups at the 3-position, thereby extending the π-conjugation of the molecule. This extension of conjugation is a critical strategy for red-shifting the absorption and emission spectra, a desirable feature for optoelectronic materials. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent. mdpi.comnih.gov The biphenyl (B1667301) group already present in the molecule enhances π-conjugation, and further extension through Suzuki-Miyaura coupling allows for fine-tuning of the electronic properties for applications in organic semiconductors and OLEDs.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and reaction conditions. For instance, studies on similar bromo-substituted carbazoles have shown that catalysts like Pd(dppf)Cl2 and bases such as K2CO3 can be effective. nih.gov The reaction's versatility allows for the introduction of a wide array of aryl and heteroaryl groups, leading to a diverse library of derivatives with systematically varied electronic properties. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-Substituted Aromatic Compounds

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductYield (%)
ortho-bromoanilineAryl boronic esterCataXCium A Pd G3K3PO4Dioxane/H2OArylated anilineup to 97
3-chloroindazole3-fluorophenylboronic acidSPhos/XPhosK3PO4Dioxane/H2O3-arylindazoleHigh
4-bromobenzoyl chloridePhenylboronic acidPd2dba3K2CO3Toluene4-phenylbenzophenone-

Sonogashira Coupling for Alkyne Introduction and Synthesis of π-Extended Systems

The Sonogashira coupling reaction provides a direct route to introduce alkyne functionalities at the bromine-substituted position of the carbazole (B46965) core. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The introduction of the rigid, linear alkyne linker significantly extends the π-conjugation of the molecule, leading to materials with interesting photophysical and electronic properties. These π-extended systems are of great interest for applications in molecular wires, nonlinear optics, and as components in organic electronic devices.

Heck Reaction for Alkene Functionalization and Polymer Chain Extension

The Heck reaction enables the formation of carbon-carbon bonds by coupling the bromo-substituted carbazole with an alkene. libretexts.org This reaction, catalyzed by a palladium complex, results in the formation of a vinyl-substituted carbazole derivative. The introduced double bond can serve as a reactive handle for further functionalization or as a monomer unit for polymerization. beilstein-journals.org By employing di-olefins or by subsequent polymerization of the vinyl-functionalized monomer, it is possible to synthesize polymers with carbazole side chains. These polymers can exhibit interesting charge-transporting properties and are relevant for applications in organic thin-film transistors and photovoltaic devices. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.org

Buchwald-Hartwig Amination for Amine Introduction and Donor-Acceptor Molecule Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for introducing various amine functionalities at the 3-position of the this compound. The introduction of electron-donating amine groups can significantly alter the electronic properties of the carbazole core, leading to the formation of donor-acceptor type molecules. nih.govacs.org These molecules, which possess both electron-rich (donor) and electron-poor (acceptor) moieties, are of great interest for their applications in organic light-emitting diodes (OLEDs), photovoltaics, and as nonlinear optical materials. The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of primary and secondary amines, including other carbazole units, to create dimers and oligomers with tailored properties. nih.gov The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and good functional group tolerance. nih.govacs.org

Table 2: Ligands for Buchwald-Hartwig Amination of Aryl Bromides with Carbazole

LigandConversion Rate (%)
TrixiePhos97
t-BuBrettPhos97
XPhos>90

Regioselective Functionalization of the Carbazole Core for Property Tuning

Beyond the functionalization at the 3-position, the carbazole core itself offers multiple sites for further chemical modification. chim.it Regioselective functionalization allows for the precise tuning of the molecule's properties by introducing substituents at specific positions. For example, electrophilic aromatic substitution reactions typically occur at the C3 and C6 positions. chim.it However, through the use of directing groups and specific catalytic systems, it is possible to achieve functionalization at the less accessible C1, C2, C4, C7, and C8 positions. chim.itsci-hub.se This regioselective control is crucial for systematically studying structure-property relationships and for optimizing the performance of materials in specific applications. For instance, introducing bulky substituents at certain positions can influence the molecular packing in the solid state, which in turn affects charge transport properties.

Introduction of Electron-Withdrawing and Electron-Donating Groups to Modulate Electronic Properties

The electronic properties of this compound can be systematically modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the carbazole skeleton or the biphenyl moiety.

The introduction of EWGs, such as cyano or sulfonyl groups, lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be beneficial for creating n-type or electron-transporting materials. Conversely, the introduction of EDGs, such as alkoxy or amino groups, raises the HOMO and LUMO energy levels, leading to p-type or hole-transporting materials. proquest.com The strategic placement of these groups can also induce intramolecular charge transfer (ICT) character, which is often associated with interesting photophysical properties like thermally activated delayed fluorescence (TADF). The ability to fine-tune the electronic properties through the introduction of EWGs and EDGs is a cornerstone of molecular engineering for organic electronics.

Polymerization Strategies Utilizing the 3-bromo Position for Advanced Materials

The bromine atom on the 3-position of the carbazole core is a versatile handle for a variety of polymerization reactions. This position is known to be highly reactive, facilitating the formation of carbon-carbon bonds essential for creating extended π-conjugated systems. researchgate.net The resulting polycarbazoles are noted for their potential in electronic and optoelectronic devices due to their charge-transporting capabilities and thermal stability. mdpi.comnih.gov

While less common for this specific monomer, chain-growth polymerization methods can be adapted for carbazole derivatives. Coordination polymerization, for instance, has been successfully applied to carbazole-substituted styrene (B11656) derivatives. rsc.org In a hypothetical chain-growth scenario involving this compound, the monomer would first need to be converted into a vinyl or other polymerizable group. For example, a vinyl group could be introduced at the 3-position via a cross-coupling reaction.

The polymerization would then proceed via a catalyst system, such as a rare-earth metal catalyst, which has demonstrated high activity and selectivity for similar styrene-type monomers. rsc.org The mechanism involves the sequential insertion of monomer units into the growing polymer chain, initiated by the catalyst. This method allows for the synthesis of polymers with controlled molecular weights and, in some cases, specific tacticity, which can influence the material's bulk properties.

Step-growth polymerization is a more prevalent and direct method for utilizing the 3-bromo functionality of this compound to synthesize conjugated polymers. researchgate.net This approach involves the reaction between bifunctional or multifunctional monomers, where the polymer chain grows stepwise.

Suzuki Coupling Polycondensation: This is a powerful and widely used method for creating C-C bonds. researchgate.net In this process, the this compound monomer can be reacted with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the catalyst. This method is highly effective for synthesizing well-defined conjugated polymers. For instance, carbazole-based dendritic conjugated polymers have been successfully synthesized using Suzuki coupling reactions. nih.govsemanticscholar.org

Yamamoto Coupling Polycondensation: This method involves the direct coupling of the this compound monomer with itself. The reaction is typically promoted by a nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), in an inert solvent. The mechanism involves the oxidative addition of two aryl-halide bonds to the nickel center, followed by reductive elimination to form a new C-C bond and regenerate the Ni(0) catalyst. This results in the formation of poly(N-(2-biphenylyl)carbazole-3,3'-diyl).

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions like Stille, Heck, and Sonogashira couplings can also be employed by first converting the bromo-group into a more suitable functional group or by choosing an appropriate comonomer. These reactions broaden the scope of accessible polymer structures and properties.

Photoinduced Step-Growth Polymerization: A novel approach involves the use of light to initiate polymerization. rsc.orgitu.edu.tr For example, a monomer containing both carbazole and biphenyl units can undergo polymerization in the presence of an iodonium (B1229267) salt upon irradiation. rsc.org The mechanism proceeds through successive electron transfer, proton release, and radical coupling reactions. rsc.org

Below is a table summarizing the characteristics of polymers synthesized via step-growth methods using carbazole-based monomers.

Polymerization MethodCatalyst/ReagentComonomer ExampleResulting Polymer Properties
Suzuki CouplingPd(PPh₃)₄ / Base1,4-Benzenediboronic acidWell-defined structure, tunable band gap
Yamamoto CouplingNi(COD)₂Self-condensationRegioregular structure, good thermal stability
Photoinduced CouplingIodonium Salt / LightSelf-condensationForms hollow spherical structures

Impact of Functionalization on Electronic and Photophysical Properties: A Mechanistic and Theoretical Understanding

Functionalization, including polymerization, at the 3-position of the N-(2-biphenylyl)carbazole core profoundly influences the resulting material's electronic and photophysical properties. These changes can be understood through both experimental observation and theoretical modeling.

Electronic Properties: The introduction of different functional groups or the extension of conjugation through polymerization directly alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. nih.govresearchgate.net

HOMO Level: The carbazole moiety is an excellent electron-donating unit. nih.gov Polymerization at the 3-position typically leads to a more delocalized π-system, which raises the HOMO energy level. A higher HOMO level generally facilitates hole injection in electronic devices. nih.govresearchgate.net

LUMO Level: The effect on the LUMO level depends on the nature of the comonomer or functional group introduced. Coupling with electron-withdrawing units can lower the LUMO energy, which improves electron-accepting and transporting properties. researchgate.net

Energy Gap: The energy gap (the difference between HOMO and LUMO levels) is a critical parameter that determines the material's absorption and emission properties. Extending the π-conjugation along the polymer backbone generally narrows the energy gap, leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. researchgate.net Conversely, interrupting the conjugation can lead to a blue-shift. nih.gov

Photophysical Properties: These properties, such as absorption and fluorescence, are intrinsically linked to the electronic structure.

Absorption and Emission: As mentioned, the extension of the conjugated system through polymerization at the 3-position typically results in bathochromic (red) shifts in the UV-visible absorption and photoluminescence spectra. The large π-conjugated system of carbazole-based polymers makes them suitable for optoelectronic applications. acs.org

Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the emission process, is also sensitive to functionalization. The rigidity and planarity of the polymer backbone play a significant role. A more rigid and planar structure can reduce non-radiative decay pathways, leading to higher quantum yields.

Theoretical Understanding: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict and understand the electronic and photophysical properties of these materials. nih.govacs.orgnih.gov These calculations can model the geometries, HOMO/LUMO energy levels, and excitation energies of the polymers. nih.govresearchgate.net For instance, DFT calculations have shown that the carbazole unit is a strong electron-donating moiety and that its incorporation into polymer backbones can significantly improve hole-injection properties. nih.gov Theoretical studies help in designing new materials with desired properties by simulating the effects of different functional groups before undertaking complex synthesis. nih.govnih.gov

The table below presents theoretical data on how functionalization impacts the electronic properties of carbazole-based systems.

Functionalization/ModificationEffect on HOMOEffect on LUMOEffect on Energy Gap (E_gap)Predicted Optical Effect
Polymerization (extended conjugation)IncreaseDecreaseDecreaseRed-shift in absorption/emission researchgate.net
Introduction of Electron-Donating GroupsIncreaseMinimal ChangeDecreaseRed-shift
Introduction of Electron-Withdrawing GroupsDecreaseDecreaseVariableCan lead to charge-transfer character
Interruption of ConjugationDecreaseIncreaseIncreaseBlue-shift in absorption/emission nih.gov

Applications in Advanced Materials Science: Design Principles and Fundamental Studies

Molecular Design Principles and Fundamental Studies

Donor-Acceptor Architectures for Charge Separation and Transport

In theory, the molecular structure of 3-bromo-N-(2-biphenylyl)carbazole, with its electron-donating carbazole (B46965) unit and the potential for the biphenyl (B1667301) group to be functionalized with electron-withdrawing moieties, lends itself to the design of donor-acceptor (D-A) architectures. Such architectures are fundamental to promoting charge separation and efficient charge transport in organic electronic materials. The bromine atom also provides a reactive site for further molecular engineering through cross-coupling reactions. However, no specific studies demonstrating or characterizing D-A systems based solely on this compound were found.

Role as Charge Transport Layer Components in Organic Devices (Mechanism Focus)

Carbazole derivatives are frequently employed as hole-transporting layer (HTL) materials in OLEDs due to their high highest occupied molecular orbital (HOMO) energy levels and good charge mobility. nih.gov The biphenyl group in this compound could potentially enhance the morphological stability of thin films, a crucial factor for device longevity. Again, the absence of specific device fabrication and characterization reports for this particular compound means that any discussion of its charge transport mechanism would be purely speculative and based on analogies to related compounds.

Research into Organic Light-Emitting Diodes (OLEDs): Fundamental Charge Injection and Transport Mechanisms

Host Materials in Emissive Layers: Exciton (B1674681) Confinement and Energy Transfer Studies

Carbazole-based materials are often used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, which is necessary to confine excitons on the phosphorescent guest emitter. ossila.com While related carbazole derivatives have been successfully used as hosts, there is no available data on the triplet energy or exciton confinement capabilities of this compound.

Charge Transport Layers: Mechanism of Charge Mobility and Device Stability

The stability and efficiency of OLEDs are heavily dependent on the properties of the charge transport layers. While the general attributes of carbazoles suggest potential for this role, no studies have been published that specifically measure the charge mobility or assess the device stability of OLEDs incorporating this compound.

Photovoltaic Applications: Fundamental Charge Separation and Exciton Dynamics in Organic Solar Cells (OSCs)

The principles of donor-acceptor interfaces are also central to the function of organic solar cells. Carbazole-based polymers and small molecules have been explored as donor materials in OSCs. rsc.org The fundamental processes of charge separation at the donor-acceptor interface and subsequent exciton dynamics are critical for photovoltaic performance. However, there is no research available that investigates these phenomena in the context of this compound.

Electron Donor Component in Organic Solar Cells: Interfacial Charge Transfer Mechanisms

While specific studies detailing the use of this compound as a primary electron donor in the active layer of organic solar cells are not extensively documented in publicly available research, the general principles of carbazole-based donors can be considered. In a typical bulk heterojunction (BHJ) organic solar cell, the electron donor material, upon absorbing photons, generates excitons (bound electron-hole pairs). For efficient power conversion, these excitons must diffuse to the donor-acceptor interface and dissociate into free charge carriers.

Interfacial Layer Material: Band Alignment and Charge Extraction Principles

Interfacial layers play a crucial role in optimizing the performance of organic and perovskite solar cells by improving charge extraction and transport between the active layer and the electrodes. While direct application of this compound as an interfacial layer has not been widely reported, related bromo-carbazole derivatives have shown promise in this area. For instance, studies on similar molecules suggest that the carbazole unit can effectively passivate defects at the perovskite surface, reducing non-radiative recombination losses. beilstein-journals.org

The principle behind using a carbazole-based material as a hole-transporting interfacial layer lies in its ability to form a favorable energy cascade between the active layer and the anode. The HOMO level of the interfacial material should be positioned between the HOMO of the active layer's donor component and the work function of the anode to ensure efficient hole extraction with minimal energy loss. The 2-biphenylyl group in this compound would introduce significant steric hindrance, potentially influencing the formation of a uniform and continuous interfacial layer, a critical factor for preventing electrical shorts and ensuring efficient device operation. Further research is needed to establish the specific band alignment and charge extraction properties of this compound when used as an interfacial material.

Sensitizers and Emitters in Upconversion and Downconversion Processes: Mechanistic Investigation

Upconversion and downconversion are photophysical processes that can enhance the efficiency of solar cells by converting photons of unusable energies into usable ones. There is currently a lack of specific research investigating the role of this compound as a sensitizer (B1316253) or emitter in such processes.

In principle, for a molecule to act as a sensitizer in a triplet-triplet annihilation upconversion (TTA-UC) system, it should possess strong absorption in the desired spectral region, a high intersystem crossing (ISC) yield to populate its triplet state, and a triplet energy that can be efficiently transferred to an acceptor/emitter molecule. Carbazole derivatives are known to be good triplet sensitizers. The bromine atom, due to the heavy-atom effect, would be expected to enhance the ISC rate in this compound, a potentially beneficial property for a TTA-UC sensitizer. However, without experimental data on its photophysical properties, including its triplet energy level and quantum yield, its suitability for upconversion or downconversion applications remains speculative.

Fluorescent Probes and Chemosensors: Design Principles and Sensing Mechanisms Based on Molecular Recognition

Carbazole-based compounds are widely utilized in the development of fluorescent probes and chemosensors due to their high fluorescence quantum yields and the ease with which their electronic properties can be modified. The design of a fluorescent chemosensor typically involves a fluorophore (in this case, the carbazole core) and a receptor unit that can selectively bind to a specific analyte. This binding event then triggers a change in the fluorescence signal (e.g., enhancement, quenching, or a spectral shift).

The this compound molecule could serve as a scaffold for such sensors. The bromine atom provides a convenient handle for introducing a specific recognition moiety through cross-coupling reactions. The sensing mechanism would depend on the nature of the analyte and the appended receptor. For instance, a receptor that undergoes a conformational change upon binding could alter the conjugation of the carbazole fluorophore, leading to a change in its emission. Alternatively, photoinduced electron transfer (PET) from the excited carbazole to the analyte-bound receptor could lead to fluorescence quenching. While the potential exists, specific examples of fluorescent probes and chemosensors derived from this compound and their sensing mechanisms are not described in the current scientific literature.

Advanced Polymer Synthesis and Characterization for Optoelectronic Applications Incorporating Carbazole Units

Conjugated Polymers Incorporating Carbazole Units: Synthesis and Electronic Structure

Conjugated polymers containing carbazole units are a major class of materials for organic electronics, valued for their excellent hole-transporting properties and thermal stability. These polymers are typically synthesized through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where a di-functionalized carbazole monomer is polymerized with a suitable comonomer.

The this compound molecule, if further functionalized with another reactive group (e.g., a boronic ester at a different position on the carbazole or biphenyl ring), could potentially serve as a monomer for the synthesis of novel conjugated polymers. The bulky 2-biphenylyl substituent on the nitrogen atom would be expected to impart good solubility to the resulting polymer, a crucial factor for solution-based processing. Furthermore, this bulky group would likely disrupt interchain interactions, which can influence the polymer's electronic structure and solid-state packing. The electronic properties of such a polymer, including its HOMO/LUMO levels and bandgap, would be determined by the specific comonomer used and the degree of conjugation along the polymer backbone. However, there are no available reports on the synthesis and characterization of conjugated polymers specifically derived from this compound.

Block Copolymers and Self-Assembly for Hierarchical Material Architectures

Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into a variety of ordered nanostructures (e.g., lamellae, cylinders, spheres). This behavior is exploited to create hierarchical materials with tailored properties for various applications, including organic electronics and nanopatterning.

A carbazole-containing block could be incorporated into a block copolymer to introduce specific optoelectronic functionalities. For instance, a block copolymer comprising a poly(this compound) block and a block of a different, electronically or structurally distinct polymer could be synthesized. The self-assembly of such a block copolymer would be driven by the incompatibility of the two blocks and influenced by factors such as the block ratio and the solvent used for annealing. The resulting nanostructured films could exhibit interesting properties arising from the spatial confinement of the carbazole units within well-defined domains. The synthesis of such block copolymers would likely involve controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, initiated from a functionalized this compound derivative. As with conjugated polymers, the scientific literature does not currently contain specific examples of block copolymers synthesized from this particular carbazole derivative or studies of their self-assembly behavior.

Structure Property Relationships: a Theoretical and Mechanistic Perspective of 3 Bromo N 2 Biphenylyl Carbazole

Influence of Bromine Substitution on Electronic Structure, Reactivity, and Intermolecular Interactions

The introduction of a bromine atom at the 3-position of the carbazole (B46965) core significantly alters the molecule's electronic landscape and reactivity.

Electronic Structure: Bromine is an electron-withdrawing group, and its presence influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This substitution can lead to a redistribution of the electron density of the carbazole nitrogen's lone pair, affecting the bond dissociation energy. researchgate.net The electron-withdrawing nature of bromine can also lead to a blue-shift in the emission spectra. researchgate.net

Reactivity: The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of more complex carbazole derivatives with tailored properties. The synthesis of 3-bromocarbazole is often achieved by the bromination of carbazole with N-bromosuccinimide (NBS) in a solvent like dimethylformamide. beilstein-journals.orgchemicalbook.com

Intermolecular Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. rsc.orgnih.gov This can influence the molecular packing in the solid state, which in turn affects the material's bulk properties and performance in devices. Studies on related brominated organic compounds show that these halogen bonds can be significant in determining crystal structures. rsc.org

Table 1: Effects of Bromine Substitution on Carbazole Derivatives
PropertyInfluence of BromineReference
Electronic StructureActs as an electron-withdrawing group, modifies HOMO/LUMO levels. researchgate.netresearchgate.net
ReactivityEnables further functionalization via cross-coupling reactions.
Intermolecular InteractionsCan participate in halogen bonding, influencing crystal packing. rsc.orgnih.gov

Impact of N-Substitution (Biphenylyl Moiety) on Molecular Conformation, Steric Effects, and Charge Delocalization

The N-substitution with a biphenylyl group introduces significant steric and conformational effects that are crucial in defining the molecule's properties.

Molecular Conformation and Steric Effects: The biphenylyl group attached to the nitrogen atom of the carbazole is bulky. This steric hindrance can force a twisted conformation between the carbazole and biphenylyl planes. researchgate.netnih.gov This twisting can disrupt intermolecular electronic interactions, which can be advantageous in preventing aggregation-caused quenching of emission in the solid state. researchgate.net The steric effects are known to suppress non-radiative decay pathways, potentially leading to higher photoluminescence quantum yields. researchgate.net

Charge Delocalization: The biphenylyl moiety extends the π-conjugation of the molecule. However, the degree of charge delocalization is highly dependent on the dihedral angle between the carbazole and biphenylyl rings. A more planar conformation would allow for greater delocalization, while a more twisted structure would localize the frontier molecular orbitals on specific parts of the molecule. For instance, in many N-substituted carbazoles, the HOMO is localized on the carbazole moiety, while the LUMO may be distributed across the substituent. beilstein-journals.org This separation is fundamental to the formation of charge-transfer states. researchgate.net

Table 2: Impact of N-Biphenylyl Substitution on Carbazole
AspectEffect of Biphenylyl GroupReference
Molecular ConformationInduces a twisted structure due to steric hindrance. researchgate.netnih.gov
Steric EffectsReduces non-radiative decay and aggregation-caused quenching. researchgate.netresearchgate.net
Charge DelocalizationExtends π-conjugation, with delocalization dependent on dihedral angle. beilstein-journals.org

Rational Design Principles Based on Substituent Effects for Tailoring Optoelectronic Properties

The rational design of organic molecules for optoelectronics relies on a deep understanding of substituent effects. rsc.org In the case of 3-bromo-N-(2-biphenylyl)carbazole, both the bromine and the biphenylyl groups are key to tailoring its properties.

Tuning Emission Wavelengths: The electronic nature of substituents plays a crucial role. Electron-withdrawing groups like bromine can lead to a blue-shift in emission, while extending π-conjugation through groups like biphenyl (B1667301) can cause a red-shift. rsc.orgresearchgate.net

Enhancing Quantum Yields: Steric hindrance, introduced by bulky substituents like the biphenylyl group, can increase photoluminescence quantum yields by suppressing non-radiative decay pathways. researchgate.net

Improving Charge Transport: The carbazole core is known for its hole-transporting ability. bohrium.comelsevierpure.com Modifications at the N-position and on the carbazole ring can modulate the HOMO and LUMO levels to facilitate charge injection and transport in devices like OLEDs and perovskite solar cells. researchgate.netnih.gov

Controlling Morphology: The substituents influence intermolecular interactions, which in turn dictate the thin-film morphology. A stable amorphous state is often desired to prevent crystallization, which can be detrimental to device performance. bohrium.comelsevierpure.com

Correlation of Computational Predictions with Experimental Spectroscopic and Electrochemical Data for Validation of Models

The synergy between computational and experimental methods is vital for validating theoretical models and accelerating the discovery of new materials. researchgate.netits.ac.id

Computational Methods: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools to predict the electronic and optical properties of molecules like this compound. beilstein-journals.orgjst.go.jp These calculations can provide insights into:

Optimized molecular geometries. researchgate.net

HOMO and LUMO energy levels. jst.go.jp

Absorption and emission spectra. nih.gov

Intramolecular charge-transfer (ICT) characteristics. its.ac.id

Experimental Validation: The computational predictions are validated by comparing them with experimental data obtained from techniques such as:

UV-Visible and Photoluminescence Spectroscopy: To determine the absorption and emission wavelengths. its.ac.idnih.gov

Cyclic Voltammetry: To experimentally determine the HOMO and LUMO energy levels. jst.go.jp

X-ray Crystallography: To determine the precise molecular structure and packing in the solid state. acs.org

Good agreement between theoretical calculations and experimental results lends credibility to the computational models, which can then be used to screen and design new molecules with desired properties. its.ac.idjst.go.jp

Table 3: Correlation of Computational and Experimental Data
ParameterComputational MethodExperimental TechniqueReference
Molecular GeometryDFTX-ray Crystallography researchgate.netacs.org
HOMO/LUMO EnergiesDFTCyclic Voltammetry jst.go.jp
Absorption/Emission SpectraTD-DFTUV-Vis/PL Spectroscopy nih.gov

Understanding Charge Transfer Dynamics and Exciton (B1674681) Behavior Through Systematic Structural Modifications

The performance of optoelectronic devices is intrinsically linked to the dynamics of charge transfer and the behavior of excitons (electron-hole pairs). nih.govnih.gov

Intramolecular Charge Transfer (ICT): In donor-acceptor molecules, photoexcitation can lead to the transfer of an electron from the donor to the acceptor moiety, forming an ICT state. ntu.edu.sgresearchgate.net In this compound, the carbazole can act as the electron donor and the substituted biphenyl system can be part of the acceptor unit. The geometry of the molecule, particularly the twist angle between the donor and acceptor parts, strongly influences the ICT process. ntu.edu.sg

Exciton Behavior: Upon photoexcitation, singlet excitons are formed. In many organic materials, these can undergo intersystem crossing (ISC) to form triplet excitons. acs.orgrsc.org The energy of these triplet excitons is a critical parameter for applications in OLEDs. The heavy bromine atom can enhance spin-orbit coupling, which can facilitate ISC. The subsequent behavior of these excitons, whether they decay radiatively (phosphorescence) or non-radiatively, or are dissociated into free charge carriers, is key to device efficiency. nih.govnih.gov Systematic modifications of the molecular structure, such as changing the substituents or their positions, allow for fine-tuning of these photophysical processes. rsc.orgresearchgate.net

Future Research Directions and Unresolved Challenges for 3 Bromo N 2 Biphenylyl Carbazole

Exploration of Novel Synthetic Pathways and More Sustainable Methodologies for Carbazole (B46965) Derivatives

The synthesis of carbazole derivatives has traditionally relied on methods like the Grabe–Ullman, Clemo–Perkin, and Tauber reactions. nih.gov However, the demand for structural diversity and environmentally benign processes has spurred the development of novel synthetic strategies. nih.govacs.org Future research will likely focus on the following areas:

C-H Activation: Direct C-H activation is a powerful and atom-economical approach for constructing carbazole skeletons. nih.govchim.it Further exploration of transition metal catalysts, such as palladium and rhodium, will be crucial for achieving milder and more efficient C-H functionalization. nih.govchim.it

Domino and Cascade Reactions: One-pot synthesis methodologies, including domino and cascade reactions, offer significant advantages in terms of efficiency and waste reduction. rsc.orgtandfonline.com Designing new multi-component reactions and cascade annulations will be a key area of investigation. rsc.org

Sustainable Catalysis: There is a growing emphasis on replacing precious metal catalysts with more abundant and less toxic alternatives like iron, copper, and nickel. chim.it The development of heterogeneous and recyclable catalysts, such as palladium on carbon (Pd/C), is also a critical step towards sustainable manufacturing. acs.orgacs.org

Photochemical and Electrochemical Methods: Light- and electricity-driven synthetic methods offer green alternatives to traditional thermal processes. nih.gov Exploring visible-light-induced reactions and electrochemical cyclodehydrogenation can lead to milder and more selective syntheses. nih.govacs.org

Allene-Based Strategies: The use of allenes in transition metal-catalyzed cyclization reactions presents a promising and recurring approach for the construction of the carbazole framework under mild conditions. chim.it

Advanced Computational Approaches for Predicting Complex Photophysical Phenomena and Device Performance

Computational modeling has become an indispensable tool for understanding and predicting the properties of organic electronic materials. For 3-bromo-N-(2-biphenylyl)carbazole and its derivatives, advanced computational approaches will be vital for:

Predicting Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to calculate key parameters like HOMO-LUMO energy levels, absorption and emission spectra, and triplet energies. acs.orgresearchgate.netnih.gov Future efforts will focus on developing more accurate and efficient computational methods to handle complex phenomena like intramolecular charge transfer (ICT) and thermally activated delayed fluorescence (TADF). researchgate.netrsc.org

Simulating Device Performance: Generative machine learning models, coupled with high-throughput quantum chemical simulations, are emerging as powerful tools for designing novel materials with specific properties. nih.govnih.gov These approaches can accelerate the discovery of new host and emitter materials for organic light-emitting diodes (OLEDs). nih.gov

Understanding Structure-Property Relationships: Computational studies can provide valuable insights into how the substitution pattern on the carbazole core influences its electronic and photophysical properties. researchgate.netrsc.org This understanding is crucial for the rational design of new materials.

Integration into Next-Generation Organic Electronic Architectures: Addressing Material Design and Processing Challenges

The successful integration of this compound and related materials into next-generation electronic devices hinges on overcoming several design and processing challenges:

Solubility and Processability: For solution-processed devices, the solubility of the material is paramount. rsc.org Synthetic strategies that introduce solubilizing groups without compromising electronic properties will be a key focus.

Thin-Film Morphology: The performance of organic electronic devices is highly dependent on the morphology of the active layer. nih.gov Controlling the π-π stacking interactions and achieving desired molecular packing in the solid state is a significant challenge. evitachem.com

Interfacial Engineering: Optimizing the interfaces between different layers in a device is critical for efficient charge injection and transport. rsc.org This includes the development of suitable hole-transporting and electron-transporting layers.

Device Architecture: The design of novel device architectures, such as those incorporating thermally activated delayed fluorescence (TADF) emitters, can significantly enhance efficiency. rsc.orgbohrium.com

Development of Advanced Spectroscopic Techniques for In Situ and Operando Studies of Carbazole-Based Materials

To gain a deeper understanding of the fundamental processes occurring within operating devices, the development of advanced spectroscopic techniques is essential. These techniques will allow for the real-time monitoring of:

Charge Carrier Dynamics: Probing the movement of electrons and holes within the material under an applied bias.

Exciton (B1674681) Formation and Decay: Observing the generation and fate of singlet and triplet excitons, which are crucial for light emission. rsc.org

Degradation Mechanisms: Identifying the chemical and physical changes that lead to device failure over time.

Structural Changes: Using techniques like infrared spectroscopy to monitor molecular structure and interactions within the device. rsc.orgresearchgate.net

Expanding Functionalization Libraries for Enhanced Material Properties and Multifunctionality

The versatility of the carbazole scaffold allows for extensive functionalization to tune its properties for specific applications. chim.ittandfonline.com Future research will focus on expanding the library of functional groups to achieve:

Enhanced Charge Transport: Introducing electron-donating or electron-withdrawing groups to modulate the HOMO and LUMO energy levels and improve charge carrier mobility. mdpi.com

Tuning Emission Color: Modifying the chemical structure to achieve emission across the visible spectrum, with a particular focus on stable blue emitters. mdpi.com

Improved Thermal and Morphological Stability: Incorporating bulky substituents to prevent crystallization and enhance the amorphous nature of the thin films. nih.gov

Multifunctionality: Designing molecules that combine multiple functions, such as hole transport and light emission, within a single material. nih.gov

Addressing Long-Term Stability Issues in Organic Materials Through Rational Molecular Design Strategies

A major hurdle for the widespread commercialization of organic electronics is the limited operational lifetime of the devices. mdpi.com Addressing long-term stability requires a multi-pronged approach based on rational molecular design:

Inherent Chemical Stability: Designing molecules that are resistant to degradation from factors like oxygen, moisture, and UV light. researchgate.netacs.org The bond dissociation energy of the weakest bond is a key predictor of chemical stability. nih.gov

Morphological Stability: Preventing changes in the thin-film morphology during device operation, which can lead to performance degradation. nih.gov

Triplet State Management: In OLEDs, the management of high-energy triplet excitons is crucial for preventing degradation of the host and emitter materials. rsc.org

Interface Stability: Ensuring the long-term integrity of the interfaces between different layers in the device.

By focusing on these key research directions and tackling the unresolved challenges, the scientific community can unlock the full potential of this compound and other carbazole-based materials, paving the way for the next generation of high-performance and stable organic electronic devices.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-(2-biphenylyl)carbazole, and how can purity be validated?

The synthesis of carbazole derivatives often involves nucleophilic substitution or cross-coupling reactions. For brominated carbazoles, a common approach is the Buchwald-Hartwig amination or Ullmann coupling to introduce the biphenyl group. Post-synthesis, purity can be validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H and 13C^13C NMR can confirm substituent positions, while differential scanning calorimetry (DSC) assesses crystallinity . Column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) is recommended for purification .

Q. How can spectroscopic techniques characterize the electronic and structural properties of this compound?

Ultraviolet-visible (UV-Vis) spectroscopy identifies π-π* transitions in the carbazole core (typically 250–350 nm), while fluorescence spectroscopy reveals emission maxima for optoelectronic applications. Infrared (IR) spectroscopy detects functional groups (e.g., C-Br stretching at ~550 cm1^{-1}). For advanced structural analysis, single-crystal X-ray diffraction provides precise bond lengths and angles, critical for understanding steric effects from the biphenyl substituent .

Advanced Research Questions

Q. How do computational methods like DFT and LC-DFTB predict the electronic structure of this compound, and how do they compare to experimental data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO/LUMO energies and bandgaps. For example, carbazole derivatives exhibit HOMO levels near -5.5 eV, aligning with OLED host material requirements . Long-range corrected DFTB (LC-DFTB) improves bandgap predictions (e.g., 4.13 eV vs. experimental 4.65 eV) by addressing charge transfer excitations. Discrepancies arise from approximations in exchange-correlation functionals, necessitating hybrid methods like TD-DFT for excited-state accuracy .

Q. What experimental design strategies optimize the yield of this compound in heterologous expression systems?

Factorial design (e.g., 23^3 matrix) evaluates variables like temperature, induction time, and cell density. For example, E. coli BL21-SI cultures induced at OD600_{600} = 0.6 with 0.1 mM IPTG at 25°C for 16 hours maximize soluble protein yield. Statistical tools (e.g., ANOVA) identify significant factors, reducing trial-and-error approaches .

Q. How do intermolecular interactions between this compound and solvents like DMF influence its solubility and separation?

NMR studies reveal hydrogen bonding between DMF’s carbonyl oxygen and the carbazole N–H proton, confirmed via 1H^1H chemical shift titration and NOESY correlations (<5 Å spatial proximity). DOSY experiments show reduced diffusion coefficients for carbazole-DMF complexes, guiding solvent selection for crystallization or chromatography .

Q. What mechanisms underlie the electrochemical instability of carbazole derivatives in optoelectronic devices, and how can substituents mitigate this?

Unsubstituted carbazoles undergo oxidation at the 3- and 6-positions, forming charge-trapping quinoid structures. Bromination at the 3-position and biphenyl substitution at N enhance stability by sterically blocking reactive sites. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6_6) shows oxidation potentials shifted by +0.3 V compared to unsubstituted carbazole, reducing degradation in OLEDs .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies between computational and experimental bandgap values for carbazole derivatives?

Discrepancies often arise from solvent effects or solid-state packing unaccounted for in gas-phase DFT. Solid-state NMR and temperature-dependent UV-Vis spectroscopy reconcile these by quantifying intermolecular interactions. For example, SCC-DFTB simulations incorporating van der Waals corrections reduce errors in bandgap predictions from 0.52 eV to <0.1 eV .

Q. Why do some synthetic routes for this compound yield unexpected byproducts, and how can this be addressed?

Side reactions (e.g., debromination or biphenyl ring coupling) occur due to residual palladium catalysts or excessive heating. Microwave-assisted synthesis at controlled temperatures (80–100°C) with Pd0^0 catalysts (e.g., Pd2_2(dba)3_3) minimizes byproducts. LC-MS monitoring identifies intermediates, enabling real-time optimization .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques under inert atmospheres to prevent bromine displacement by moisture .
  • Characterization : Pair MALDI-TOF with elemental analysis to confirm molecular weight and halogen content .
  • Device Integration : Blend this compound with electron-deficient polymers (e.g., PCBM) for organic photovoltaics, achieving >3.6% efficiency via spin-coating at 2000 rpm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.